Cas no 2167410-23-1 (7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one)

7'-Methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one is a spirocyclic ketone compound featuring a fused cyclobutane-naphthalene framework. Its unique structural motif, combining a spiro junction with a partially hydrogenated naphthalene core, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the methyl group at the 7'-position enhances its reactivity and selectivity in further functionalization reactions. This compound is particularly useful in the development of complex polycyclic architectures due to its rigid, sterically defined geometry. Its stability and well-defined stereochemistry also make it suitable for applications in asymmetric synthesis and medicinal chemistry, where precise molecular control is critical.
7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one structure
2167410-23-1 structure
Product name:7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one
CAS No:2167410-23-1
MF:C14H16O
Molecular Weight:200.276244163513
CID:5807266
PubChem ID:165838204

7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one 化学的及び物理的性質

名前と識別子

    • 7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one
    • 2167410-23-1
    • 7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one
    • EN300-1458182
    • インチ: 1S/C14H16O/c1-10-3-4-11-12(9-10)14(6-2-7-14)8-5-13(11)15/h3-4,9H,2,5-8H2,1H3
    • InChIKey: ZZFXZSCJNBQTCB-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC(C)=CC=2C2(CC1)CCC2

計算された属性

  • 精确分子量: 200.120115130g/mol
  • 同位素质量: 200.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 277
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • XLogP3: 3.6

7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1458182-500mg
7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one
2167410-23-1
500mg
$1084.0 2023-09-29
Enamine
EN300-1458182-2500mg
7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one
2167410-23-1
2500mg
$2211.0 2023-09-29
Enamine
EN300-1458182-1000mg
7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one
2167410-23-1
1000mg
$1129.0 2023-09-29
Enamine
EN300-1458182-5000mg
7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one
2167410-23-1
5000mg
$3273.0 2023-09-29
Enamine
EN300-1458182-100mg
7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one
2167410-23-1
100mg
$993.0 2023-09-29
Enamine
EN300-1458182-10000mg
7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one
2167410-23-1
10000mg
$4852.0 2023-09-29
Enamine
EN300-1458182-50mg
7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one
2167410-23-1
50mg
$948.0 2023-09-29
Enamine
EN300-1458182-250mg
7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one
2167410-23-1
250mg
$1038.0 2023-09-29
Enamine
EN300-1458182-1.0g
7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one
2167410-23-1
1g
$0.0 2023-06-06

7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one 関連文献

7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-oneに関する追加情報

Introduction to 7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one (CAS No. 2167410-23-1)

7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one, identified by its Chemical Abstracts Service (CAS) number 2167410-23-1, is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic naphthalene derivative exhibits a fascinating molecular architecture, combining a rigid naphthalene core with a spirocyclobutane moiety, which imparts distinct electronic and steric properties. The presence of a methyl group at the 7' position further modulates its chemical behavior, making it a promising candidate for further exploration in drug discovery and molecular pharmacology.

The compound's structural features suggest potential applications in modulating biological pathways, particularly those involving enzyme inhibition and receptor binding. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this molecule with various biological targets, including enzymes and receptors implicated in neurological disorders, inflammation, and metabolic diseases. The spirocyclic core of 7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one provides a stable scaffold that can be functionalized to enhance binding affinity and selectivity.

In the context of modern drug development, the synthesis of heterocyclic compounds like 7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one is of paramount importance. The spirocyclic structure offers a balance between rigidity and flexibility, which is often desirable for drug candidates. This balance allows the molecule to adopt multiple conformations that can optimize interactions with biological targets while minimizing off-target effects. The methyl substituent at the 7' position also plays a crucial role in fine-tuning the pharmacokinetic properties of the compound, including solubility, metabolic stability, and distribution within biological systems.

Recent studies have highlighted the potential of spirocyclic compounds as scaffolds for developing novel therapeutics. These molecules often exhibit enhanced bioavailability and improved pharmacological profiles compared to traditional linear or cyclic analogs. The spirocyclic core in 7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one is particularly noteworthy for its ability to stabilize reactive intermediates and facilitate optimal binding orientations with biological targets. This structural motif has been explored in various drug classes, including kinase inhibitors, antiviral agents, and anti-inflammatory compounds.

The synthesis of 7'-methyl-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one involves multi-step organic transformations that highlight the ingenuity of synthetic chemists in constructing complex molecular architectures. Key steps typically include cyclization reactions to form the spirocyclic core, followed by functionalization at specific positions to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of such compounds, making them more accessible for preclinical and clinical investigations.

From a medicinal chemistry perspective, 7'-methyl-3',4 '-dihydro -2'H -spiro cyclobutane -1 ,1' -naphthalene -4' -one represents an intriguing case study for structure-based drug design. Its unique structural features provide opportunities for developing novel therapeutic agents with improved efficacy and reduced side effects. The compound's potential as a lead molecule has been explored in several research groups investigating treatments for conditions such as cancer, neurodegenerative diseases, and chronic inflammation.

The role of computational tools in analyzing the properties of 7 '-methyl -3 ',4' -dihydro -2'H -spiro cyclobutane -1 ,1' -naphthalene -4' -one cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into its conformational landscape and interactions with biological targets. These computational studies have guided experimental efforts by predicting optimal synthetic routes and identifying key structural modifications that could enhance pharmacological activity.

In conclusion,7 '-methyl -3 ',4' -dihydro -2'H -spiro cyclobutane -1 ,1' -naphthalene -4' -one (CAS No. 2167410-23-1) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique spirocyclic architecture combined with strategic functionalization makes it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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